molecular formula C26H44O11S B611440 Tos-PEG7-t-butyl ester CAS No. 406213-75-0

Tos-PEG7-t-butyl ester

Cat. No. B611440
M. Wt: 564.69
InChI Key: HMGVIAOGIVRIFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tos-PEG7-t-Butyl ester is a PEG derivative containing a t-butyl ester and a tosyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The t-butyl protected carboxyl group can be deprotected under acidic conditions . The tosyl group is a very good leaving group for nucleophilic substitution reactions .


Molecular Structure Analysis

Tos-PEG7-t-butyl ester has a molecular weight of 564.7 g/mol . Its molecular formula is C26H44O11S . It contains total 82 bond(s); 38 non-H bond(s), 9 multiple bond(s), 25 rotatable bond(s), 3 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 ester(s) (aliphatic), 6 ether(s) (aliphatic), and 1 sulfonate(s) (thio-/dithio-) .


Chemical Reactions Analysis

The t-butyl protected carboxyl group can be deprotected under acidic conditions . The tosyl group is a very good leaving group for nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

Tos-PEG7-t-butyl ester has a molecular weight of 564.7 g/mol . Its molecular formula is C26H44O11S . It is a PEG derivative containing a t-butyl ester and a tosyl group . The hydrophilic PEG spacer increases solubility in aqueous media .

Scientific Research Applications

1. Application in Lithium-Sulfur Batteries

Tos-PEG7-t-butyl ester, as part of a complex polymer structure, has been utilized in the domain of lithium-sulfur batteries. For example, in a study by Cai et al. (2019), a poly(butyl acrylate/1-ethyl-3-vinylimidazole bis[(trifluoromethyl)sulfonyl]imide) based copolymer electrolyte was prepared, significantly improving the batteries' performance through the chemical capture of intermediate lithium polysulfides.

2. Role in Anticancer Drug Delivery Systems

In cancer research, Tos-PEG7-t-butyl ester derivatives have shown promise. A study by Youk et al. (2005) investigated alpha-tocopheryl polyethylene glycol succinate (TPGS), a derivative, revealing its enhanced anticancer efficacy compared to its non-conjugated form. This suggests its potential use in formulating more effective anticancer drugs.

3. Development of Integrin Inhibitors

Tos-PEG7-t-butyl ester has been used in the development of α4 integrin inhibitors, as indicated by Smith et al. (2013). Their research utilized the t-butyl esters of α4 integrin inhibitors in conjunction with a branched PEG, achieving sustained bioactivity and levels in vivo.

4. Biodegradation of Poly(ester-urethane)s

In environmental research, Tos-PEG7-t-butyl ester components have been studied in the context of biodegradable polymers. Dupret et al. (1999) explored the biodegradation of poly(ester-urethane)s, including those with Tos-PEG7-t-butyl ester, by microorganisms, highlighting its potential for eco-friendly materials.

5. Use in Separation Techniques

The compound has also been noted in studies focusing on separation techniques in chemical engineering. For instance, Kong et al. (2015) demonstrated its role in the adsorption method using ion exchange resins, which is significant for the production and purification of PEG esters.

6. Polymer-based Drug Delivery

Tan et al. (2012) explored the use of derivatives like D-α-tocopheryl polyethylene glycol succinate (TPGS) in various drug delivery systems. TPGS, a derivative of Tos-PEG7-t-butyl ester, demonstrated potential in enhancing cellular drug uptake and overcoming drug resistance.

Safety And Hazards

Tos-PEG7-t-butyl ester should be handled only by, or under the close supervision of, those properly qualified in the handling and use of potentially hazardous chemicals . It should be stored in closed vessels at -20°C . Personal protective equipment such as chemical-resistant gloves and safety goggles should be worn .

properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H44O11S/c1-23-5-7-24(8-6-23)38(28,29)36-22-21-35-20-19-34-18-17-33-16-15-32-14-13-31-12-11-30-10-9-25(27)37-26(2,3)4/h5-8H,9-22H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMGVIAOGIVRIFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44O11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tos-PEG7-t-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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